Cas no 289718-16-7 (2-(3,4-Dimethylphenoxy)benzaldehyde)

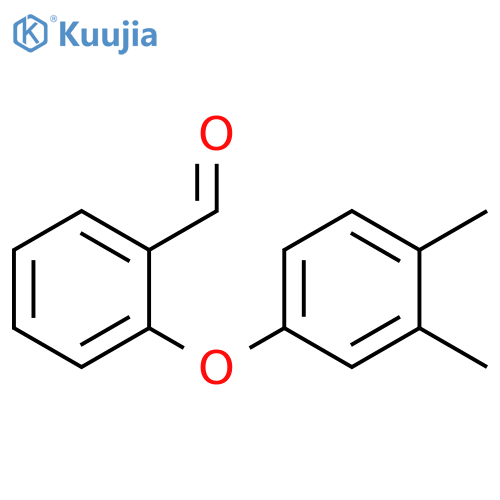

289718-16-7 structure

商品名:2-(3,4-Dimethylphenoxy)benzaldehyde

CAS番号:289718-16-7

MF:C15H14O2

メガワット:226.270464420319

MDL:MFCD11115770

CID:4643913

2-(3,4-Dimethylphenoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-dimethylphenoxy)benzaldehyde

- Benzaldehyde, 2-(3,4-dimethylphenoxy)-

- 2-(3,4-Dimethylphenoxy)benzaldehyde

-

- MDL: MFCD11115770

- インチ: 1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3

- InChIKey: WFAKEASTIOXVFM-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=CC=C1OC1=CC=C(C)C(C)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 335.4±30.0 °C at 760 mmHg

- フラッシュポイント: 143.2±18.1 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(3,4-Dimethylphenoxy)benzaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3,4-Dimethylphenoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR110498-1g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 1g |

£120.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429252-5g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 90% | 5g |

¥6156.00 | 2024-05-20 | |

| Ambeed | A943577-1g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 90% | 1g |

$173.0 | 2024-08-03 | |

| Apollo Scientific | OR110498-5g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 5g |

£480.00 | 2023-09-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00891878-1g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 90% | 1g |

¥1115.0 | 2023-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429252-1g |

2-(3,4-Dimethylphenoxy)benzaldehyde |

289718-16-7 | 90% | 1g |

¥1533.00 | 2024-05-20 |

2-(3,4-Dimethylphenoxy)benzaldehyde 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

289718-16-7 (2-(3,4-Dimethylphenoxy)benzaldehyde) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:289718-16-7)2-(3,4-Dimethylphenoxy)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):156.0